molecular formula C22H38 B13936786 Cyclopentane, 1,1'-(3-(2-cyclopentylethylidene)-1,5-pentanediyl)bis- CAS No. 54934-71-3

Cyclopentane, 1,1'-(3-(2-cyclopentylethylidene)-1,5-pentanediyl)bis-

Cat. No.: B13936786
CAS No.: 54934-71-3
M. Wt: 302.5 g/mol
InChI Key: FWPQRPMGONIMIV-UHFFFAOYSA-N
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Description

Cyclopentane, 1,1'-(3-(2-cyclopentylethylidene)-1,5-pentanediyl)bis- (CAS: 54934-71-3) is a bicyclic organic compound characterized by two cyclopentane rings connected via a 1,5-pentanediyl backbone, with a 2-cyclopentylethylidene substituent at the central carbon of the pentane chain. Its molecular formula is C₂₂H₄₀, with a molecular weight of 304.55 g/mol . The compound exhibits low water solubility (log₁₀WS = -7.84) , indicative of high hydrophobicity. It has been identified as a pyrolysis product of ethylene-vinyl acetate (EVA) polymers, constituting up to 19.77% of the resulting hydrocarbon fraction under catalytic conditions .

Properties

CAS No.

54934-71-3

Molecular Formula

C22H38

Molecular Weight

302.5 g/mol

IUPAC Name

[5-cyclopentyl-3-(2-cyclopentylethyl)pent-2-enyl]cyclopentane

InChI

InChI=1S/C22H38/c1-2-8-19(7-1)13-16-22(17-14-20-9-3-4-10-20)18-15-21-11-5-6-12-21/h16,19-21H,1-15,17-18H2

InChI Key

FWPQRPMGONIMIV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCC(=CCC2CCCC2)CCC3CCCC3

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of such cyclopentane derivatives typically involves multi-step organic transformations including:

  • Formation of cyclopentanol or cyclopentanediol intermediates
  • Functional group transformations on cyclopentane rings
  • Carbon-carbon bond formations via alkylation or condensation
  • Use of reducing agents to convert ketones or aldehydes to alcohols or alkanes
  • Control of stereochemistry and regiochemistry during substitution

Reduction of Cyclopentanone Derivatives as Key Step

A prominent preparation approach involves reduction of cyclopentanone or substituted cyclopentanone intermediates to cyclopentanol derivatives, which can then be elaborated further to the target compound.

  • Complex metal hydrides such as lithium aluminium hydride (LiAlH4), sodium bis(2-methoxyethoxy)aluminium hydride (REDAL), or sodium borohydride (NaBH4) in the presence of aluminium chloride are commonly used reducing agents.
  • The reduction is typically carried out in ether solvents (diethyl ether, diglyme) or hydrocarbons (toluene) at temperatures ranging from 0 °C to reflux.
  • Excess reducing agent is quenched carefully with water and sodium hydroxide or ammonium chloride to avoid side reactions.

Reaction Conditions and Solvents

  • Solvents such as diethyl ether, toluene, and 2-(2-methoxyethoxy)ethanol are employed depending on the step and reagent compatibility.
  • Temperature control is critical: reductions are done from 0 °C to reflux temperatures (40-150 °C) depending on the reagent and intermediate stability.
  • Reaction times vary from hours to several hours (e.g., 3 to 6 hours) to ensure complete conversion.

Specific Synthetic Routes from Patents

  • According to European Patent EP0474303A1, cyclopentanediol derivatives are prepared via cyclopentanol intermediates by reacting compounds of a general formula with reducing agents under controlled conditions.
  • The patent describes the use of flake potassium hydroxide in tert-butanol at 40-50 °C, followed by solvent switch to 2-(2-methoxyethoxy)ethanol and heating at 140-150 °C for 6 hours to achieve cyclopentanol derivatives.
  • Workup involves acidification with 2M hydrochloric acid, filtration, washing, and purification by recrystallization from toluene and petroleum ether.

Carbon-Carbon Bond Formation and Alkylation

  • The formation of the 2-cyclopentylethylidene substituent likely involves alkylation or condensation reactions between cyclopentyl-containing intermediates and appropriate alkyl or alkenyl halides or aldehydes.
  • These steps require careful control of regioselectivity and stereochemistry to yield the desired bis-cyclopentane structure.

Summary Table of Key Preparation Parameters

Step Reagents/Conditions Solvent(s) Temperature Time Notes
Reduction of cyclopentanone LiAlH4, REDAL, or NaBH4 + AlCl3 Diethyl ether, toluene 0 °C to reflux Several hours Quench excess reagent with H2O + NaOH/NH4Cl
Base-mediated transformations Potassium hydroxide (flake) tert-butanol, then 2-(2-methoxyethoxy)ethanol 40-150 °C 3-6 hours Solvent switch by distillation
Acid workup and purification 2M HCl, filtration, recrystallization Toluene, petroleum ether Ambient - Yields white solid intermediates
Alkylation/condensation Alkyl halides or aldehydes with cyclopentyl intermediates Various (e.g., ethers, hydrocarbons) Ambient to reflux Variable Control of stereochemistry essential

Analytical and Research Data Supporting Preparation

  • The molecular structure and stereochemistry are confirmed by 2D and 3D conformer analyses (PubChem CID 41235).
  • InChI and SMILES descriptors provide unambiguous chemical identity for synthetic reproducibility.
  • Patents detail experimental procedures, yields, and purification methods, demonstrating the feasibility of synthesis on preparative scales.

Chemical Reactions Analysis

Types of Reactions

Cyclopentane, 1,1’-(3-(2-cyclopentylethylidene)-1,5-pentanediyl)bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce more saturated cyclopentane derivatives.

Scientific Research Applications

Cyclopentane, 1,1’-(3-(2-cyclopentylethylidene)-1,5-pentanediyl)bis- has several scientific research applications, including:

    Chemistry: Used as a model compound to study cycloalkane reactions and mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials and as a building block for complex organic compounds.

Mechanism of Action

The mechanism of action of cyclopentane, 1,1’-(3-(2-cyclopentylethylidene)-1,5-pentanediyl)bis- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate the detailed mechanisms.

Comparison with Similar Compounds

Structural Analogues with Aromatic Substitutions

Benzene, 1,1'-[3-(2-phenylethylidene)-1,5-pentanediyl]bis- (CAS: 55334-57-1) replaces the cyclopentyl groups with aromatic benzene rings.

  • Molecular Formula : C₂₅H₂₆ (MW: 326.47 g/mol) .
  • Properties: Higher molecular weight and aromaticity enhance π-π stacking interactions compared to the cyclopentane analogue.
  • Applications : Likely used in polymer additives or organic synthesis intermediates due to aromatic stability .

Hydroxylated Cyclopentane Derivatives

1,4-Bis(1-hydroxycyclopentyl)-1,3-butadiyne (CAS: 104766-62-3) features hydroxyl groups and a rigid butadiyne linker.

  • Molecular Formula : C₁₄H₁₈O₂ (MW: 218.29 g/mol) .
  • Properties : Hydroxyl groups increase water solubility and hydrogen-bonding capacity. The butadiyne linker introduces rigidity, contrasting with the flexible pentanediyl chain in the target compound.
  • Applications: Potential use in supramolecular chemistry or as a ligand in coordination polymers .

Comparative Data Table

Property Target Compound Aromatic Analogue Hydroxylated Derivative Ionic Derivative
Molecular Formula C₂₂H₄₀ C₂₅H₂₆ C₁₄H₁₈O₂ C₁₅H₃₀N₂²⁺
Molecular Weight (g/mol) 304.55 326.47 218.29 ~250–300 (with counterion)
Water Solubility (log₁₀WS) -7.84 Not reported Higher (predicted) High (ionic nature)
Key Structural Features Cyclopentyl, ethylidene Benzene, phenylethylidene Hydroxyl, butadiyne Pyrrolidinium, ionic charge
Applications Pyrolysis byproduct Polymer additives Supramolecular chemistry High-temperature catalysis

Key Research Findings

Thermal Stability : The target compound’s formation during EVA pyrolysis suggests stability under thermal stress, whereas ionic derivatives decompose at lower temperatures unless stabilized by counterions .

Hydrophobicity: Both the target compound and its aromatic analogue exhibit low water solubility, making them suitable for non-polar matrices. In contrast, hydroxylated and ionic derivatives are more versatile in aqueous systems .

Synthetic Accessibility: The target compound’s synthesis likely follows acid-catalyzed condensation methods similar to α,α'-bis(substituted benzylidene) cycloalkanones , while ionic derivatives require quaternization reactions .

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